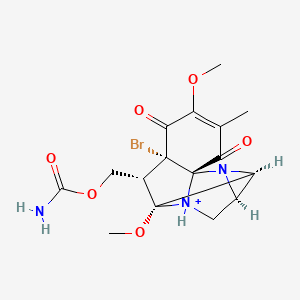

(8aS)-8a-Bromoalbomitomycin A

Description

Historical Context of Mitomycin Analogues in Natural Product Chemistry

The history of mitomycin analogues is a significant chapter in the field of natural product chemistry, dating back to the mid-20th century. The initial discovery of Mitomycin A and B from Streptomyces caespitosus in 1956 by Hata and coworkers marked the beginning of extensive research into this class of compounds. nih.gov These natural products garnered immediate attention due to their potent antibacterial and antitumor properties. The unique and complex structure of the mitomycins, featuring a dense array of functional groups, presented a formidable challenge to chemists of the era, with the absolute structure being determined through the crucial work of Webb and coworkers and X-ray crystallography studies by Tulinsky. nih.gov

The discovery of mitomycins spurred a broader search for related natural products and their synthetic analogues. rsc.orgmdpi.com This led to the isolation of other members of the mitomycin family, such as FR-900482 and FR-66979, from different Streptomyces species. nih.gov The remarkable biological activity of these compounds, particularly Mitomycin C, which has been used in clinical settings since the 1970s, has fueled decades of research into their synthesis and mechanism of action. beilstein-journals.org The development of synthetic methodologies to access these complex molecules and their analogues has been a landmark achievement in organic chemistry, allowing for the exploration of structure-activity relationships and the generation of novel compounds with potentially improved therapeutic profiles. beilstein-journals.orgox.ac.uk

Structural Classification and Core Scaffold Characteristics of Mitomycin and Albomitomycin Derivatives

Mitomycins and their derivatives, including the albomitomycins, are characterized by a unique and highly functionalized tetracyclic core scaffold. beilstein-journals.org This core structure, often referred to as a mitosane, is a pyrrolo[1,2-a]indole system. Key features of this scaffold include:

An Aziridine (B145994) Ring: A three-membered nitrogen-containing ring that is crucial for the biological activity of these compounds. beilstein-journals.orgresearchgate.net This strained ring is a potent electrophile, enabling the alkylation of biological macromolecules. researchgate.net

A Quinone System: The presence of a quinone or a hydroquinone (B1673460) moiety is central to the activation mechanism of mitomycins. nih.gov

Stereochemistry: The mitosane core contains multiple contiguous stereocenters, leading to a complex three-dimensional architecture that is challenging to synthesize. beilstein-journals.org

Albomitomycin derivatives are a subset of the broader mitomycin family. They share the fundamental mitosane skeleton but can differ in the substitution pattern and oxidation state of the core. For instance, the conversion of mitomycin A to albomitomycin A involves a change in the tetracyclic framework. researchgate.net

Position of (8aS)-8a-Bromoalbomitomycin A within the Broader Mitomycin Chemical Space

This compound is a specific synthetic derivative within the extensive chemical space of mitomycins. Its designation indicates a defined stereochemistry at the 8a position, which is part of the core tetracyclic structure. The "bromo" prefix signifies the presence of a bromine atom at this position, a modification that is not found in the naturally occurring mitomycins.

This compound is an important intermediate in the chemical conversion of mitomycin A to other derivatives like isomitomycin A and mitomycin C. researchgate.netresearchgate.net The introduction of the bromine atom at the 8a position facilitates further chemical transformations, allowing for the selective cleavage and formation of bonds within the mitosane core. researchgate.netresearchgate.net Therefore, this compound serves as a key synthetic tool for chemists to explore the structure-activity relationships of the mitomycin family and to generate novel analogues with potentially unique biological properties. Its existence highlights the power of synthetic chemistry to expand upon the diversity of natural products and to create molecules with tailored functionalities.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | (1aS,8S,8aR,8bS)-8-(((Aminocarbonyl)oxy)methyl)-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-azirino[2',3':3,4]pyrrolo[1,2-a]indol-4,7-dione |

| CAS Number | 132830-44-5 |

| Molecular Formula | C₁₆H₁₈BrN₃O₅ |

| Molecular Weight | 428.24 g/mol |

Properties

IUPAC Name |

[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLWYIJXWIKPR-OXEMDJEWSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@@]2([C@H]([C@]3([C@@H]4[C@@H]5N4[C@]2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN3O6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of (8aS)-8a-Bromoalbomitomycin A

The chemical synthesis of this compound is primarily approached as a strategic modification of a more readily available parent compound. This approach leverages the existing complex scaffold to introduce new functionality.

This compound is identified as a synthetic intermediate derived from Mitomycin A. The synthesis involves the conversion of Mitomycin A into this compound, a transformation that has been reported to proceed with a high yield of 89%. researchgate.net This strategic use of a naturally derived, complex molecule like Mitomycin A as the starting material circumvents the need for a lengthy and often low-yielding total synthesis of the core mitomycin structure. nih.govresearchgate.net Albomitomycin A is another closely related precursor in the mitomycin family. chemsrc.com

Table 1: Precursor and Product Information

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Mitomycin A | 110934-24-2 | C₁₆H₁₉N₃O₆ | Starting Material/Precursor |

The introduction of a bromine atom at the 8a position involves an electrophilic reaction. While the specific mechanism for this transformation is not detailed in the provided literature, it can be inferred from general principles of bromination chemistry applied to complex substrates. The reaction likely proceeds through the attack of an electrophilic bromine species on the electron-rich enamine-like system within the albomitomycin structure.

Several reagents are commonly used for the bromination of deactivated or complex aromatic and heterocyclic systems, including N-bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid or tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org The choice of reagent and conditions is critical to control the regioselectivity and prevent unwanted side reactions on the molecule's other sensitive functional groups, such as the aziridine (B145994) ring or the quinone system. nih.gov The mechanism would likely involve the generation of a stabilized carbocation intermediate at the C8a position, which is subsequently trapped by the bromide ion.

Achieving a high yield (such as the reported 89%) in the synthesis of this compound requires careful optimization of reaction conditions, as related bromination reactions in mitomycin synthesis have been noted to be low-yielding. researchgate.netbeilstein-journals.org The optimization process typically involves systematically varying several parameters to find the ideal balance between reaction rate, conversion of the starting material, and selectivity for the desired product. scielo.br

Key parameters for optimization include:

Solvent: The choice of solvent can influence reagent solubility and the stability of reactive intermediates. Acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity in other complex oxidative couplings. scielo.br

Temperature: Reactions are often run at specific temperatures to control the reaction rate and minimize decomposition or the formation of byproducts.

Reaction Time: Monitoring the reaction over time is crucial to quench it once the maximum yield of the product is achieved, preventing subsequent degradation. Optimization can significantly reduce reaction times from many hours to a more efficient duration. scielo.br

Reagent Stoichiometry: The molar ratio of the brominating agent to the Mitomycin A precursor must be precisely controlled. Using an excess of the brominating agent could lead to over-bromination or other side reactions, while too little would result in incomplete conversion.

Table 2: Illustrative Optimization Parameters for a Bromination Reaction

| Entry | Brominating Agent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS | 1.1 | Dichloromethane | 0 | 4 | 65 |

| 2 | NBS | 1.1 | Acetonitrile | 0 | 4 | 78 |

| 3 | NBS | 1.5 | Acetonitrile | 0 | 4 | 75 (with byproducts) |

| 4 | NBS | 1.1 | Acetonitrile | 25 | 2 | 89 |

This table is a hypothetical representation of a typical optimization process for enhancing reaction yield and selectivity.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The synthesis of this compound must proceed with a high degree of control over both stereochemistry and regioselectivity. The compound's name explicitly defines the stereochemistry at the 8a carbon as 'S'. This indicates that the synthetic method must either preserve the existing stereocenter from the precursor or create the new one with the correct configuration.

Regioselectivity: The bromination must occur specifically at the C8a position. The inherent electronic properties of the albomitomycin scaffold direct the electrophilic attack to this position, but reaction conditions must be fine-tuned to prevent reactions at other potential sites.

Stereochemical Control: Maintaining the stereochemical integrity of the molecule's multiple chiral centers is a significant challenge in mitomycin synthesis. nih.govresearchgate.net The conditions for the bromination reaction must be mild enough to avoid epimerization at adjacent stereocenters. The approach of the bromine reagent is likely directed by the existing three-dimensional structure of the molecule, leading to the formation of the specific (8aS) isomer.

Derivatization Strategies and Analog Synthesis from this compound

As a functionalized intermediate, this compound can serve as a starting point for the synthesis of various mitomycin analogs. The bromine atom at the 8a position represents a versatile chemical handle. It can potentially be substituted by other nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships.

The aziridine ring is a defining feature of the mitomycins and is crucial to their mechanism of action. nih.govresearchgate.net This three-membered ring is highly strained and reactive, making it a prime target for chemical modification, though any manipulation must be approached with care to avoid unintended ring-opening. acs.org

N-Alkylation/N-Acylation: The nitrogen atom of the aziridine can be modified. For instance, N-methylation of the aziridine nitrogen on mitomycin A and C yields porfiromycin. nih.govnih.gov Such modifications alter the steric bulk and electronics of the aziridine group, which can influence its reactivity and how the molecule interacts with biological targets.

Use of Protecting Groups: During multi-step syntheses, the reactive aziridine is often protected to prevent it from reacting with reagents intended for other parts of the molecule. nih.gov The addition and subsequent removal of a protecting group can alter the molecule's chemical properties at intermediate stages.

These modifications are essential in the development of new mitomycin analogs, where the goal is often to fine-tune the molecule's properties. nih.gov

Exploration of Substituent Effects on Core Structure Stability and Reactivity

The stability and reactivity of the mitosane core, the fundamental structure of albomitomycin A and its derivatives, are intricately governed by the nature and position of its substituents. The core's biological function is initiated by the reductive activation of its quinone moiety, a process highly sensitive to the electronic environment. beilstein-journals.orgnih.gov Consequently, modifications to the substituents can profoundly influence the compound's potency and mode of action.

The substituents on the quinone ring, particularly at the C7 position, play a crucial role in modulating the core's redox potential. A direct comparison between Mitomycin A (which has a methoxy group at C7) and Mitomycin C (with an amino group at C7) reveals that these different substituents lead to distinct redox potentials. This, in turn, results in varied efficiencies and pathways of reductive activation. nih.gov Studies have established a quantitative structure-activity relationship (QSAR) for mitomycin analogues, correlating antitumor activity with the quinone reduction potential (E½) and the logarithm of the partition coefficient (log P), a measure of lipophilicity. nih.gov For a series of Mitomycin A analogues, cytotoxic potency was found to correlate primarily with lipophilicity, whereas for Mitomycin C analogues, the reduction potential was the more significant factor. nih.gov This highlights that the electronic effects of the C7 substituent are paramount for reactivity.

The stability of the core structure is also significantly affected by its substituents. The tetracyclic system, featuring a strained aziridine ring, is notably sensitive to pH. nih.gov Under acidic conditions, the molecule can undergo rearrangement and opening of the aziridine ring, a process influenced by the electron-donating or -withdrawing nature of the surrounding groups. For instance, it has been observed that under acidic activation, Mitomycin C preferentially alkylates the N7 position of guanine, a reactivity pattern attributed to the localized cationic character influenced by the electron-withdrawing quinone. nih.gov

The table below summarizes the key findings on how substituents influence the core properties of mitomycin-type compounds.

| Substituent Position | Influenced Property | Observed Effect |

| C7 (Quinone) | Quinone Reduction Potential (E½) | Determines the ease of reductive activation, a key step for biological activity. nih.gov |

| C7 (Quinone) | Lipophilicity (log P) | Affects cell uptake and correlates with antitumor potency, especially in Mitomycin A analogues. nih.gov |

| C7 (Quinone) | Reactivity of C1/C10 | Modulates the relative reactivity of the DNA alkylation sites. nih.gov |

| General Structure | Acid Stability | Electron-withdrawing groups on the quinone can influence the stability and reactivity of the aziridine ring under acidic conditions. nih.gov |

Development of Novel Synthetic Routes for Structurally Divergent Analogues

The complex and densely functionalized mitosane skeleton has made the synthesis of mitomycins and their analogues a formidable challenge, often described as the "chemical equivalent of walking on egg shells." beilstein-journals.orgnih.gov Despite the difficulties, numerous innovative synthetic routes have been developed to access structurally divergent analogues, enabling the exploration of structure-activity relationships.

Total Synthesis and Semi-Synthetic Approaches: Early efforts focused on the total synthesis of the natural products themselves, with several successful routes established by prominent research groups. These syntheses often involve intricate strategies to construct the tetracyclic core and install the sensitive functional groups in the correct stereochemical orientation. Key strategies that have been employed include:

Intramolecular Heck Coupling: Utilized to form the crucial C9-C9a bond, creating the pyrrolo[1,2-a]indole core.

Thermal Rearrangement: A method developed by Reinhoudt involves the thermal rearrangement of 1-(1-pyrrolidinyl)-1,3-butadienes, which proceeds through consecutive pericyclic reactions to form the basic mitosane skeleton. nih.gov

Intramolecular Nitrile Oxide Cycloaddition (INOC): This strategy, employed by Fukuyama's group, has been used to construct key ring systems en route to mitomycin analogs. beilstein-journals.orgnih.gov

Intramolecular Michael Addition: Vedejs and coworkers developed a route to the aziridinomitosene skeleton using an intramolecular Michael addition of an α-lithioaziridine. acs.org

The table below outlines some of the key synthetic methodologies applied to the synthesis of mitomycinoid cores.

| Synthetic Strategy | Key Transformation | Purpose |

| Fukuyama Synthesis | Intramolecular Nitrile Oxide Cycloaddition | Construction of the oxazoline ring, a precursor to the mitosane core. beilstein-journals.orgnih.gov |

| Reinhoudt Approach | Thermal rearrangement of a 1-(1-pyrrolidinyl)-1,3-butadiene | Forms the 2,3,9,9a-tetrahydro-1H-pyrrolo-[1,2-a]indole skeleton. nih.gov |

| Vedejs Synthesis | Intramolecular Michael Addition of an α-lithioaziridine | Creates the aziridinomitosene skeleton. acs.org |

| Michael Group Synthesis | Intramolecular Heck Coupling | Enantioselective synthesis of an aziridinomitosene. |

Directed Biosynthesis: An alternative to purely chemical synthesis is the use of biosynthetic machinery to generate novel analogues. By supplementing the fermentation medium of the mitomycin-producing bacterium Streptomyces caespitosus with various primary amines, researchers have successfully produced new "Type I" analogues. nih.gov These compounds are structurally related to Mitomycin C but feature different amine substitutions at the C7 position, demonstrating a powerful method for generating structural diversity at this key position. nih.gov

Combinatorial Approaches: More recent strategies leverage the power of combinatorial chemistry and biocatalysis. While much of this work has focused on related complex natural products like mithramycin, the principles are applicable to the mitomycinoids. thieme-connect.com These methods involve gene inactivation and the use of sugar biosynthesis plasmids to create a library of analogues with modified peripheral groups, allowing for a broader and more rapid exploration of the chemical space around the core structure. thieme-connect.com These approaches, combining synthetic chemistry with molecular biology, represent the frontier in developing novel analogues with improved therapeutic properties.

Structural Elucidation and Advanced Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

The precise structure of (8aS)-8a-Bromoalbomitomycin A has been unequivocally established through the synergistic application of several high-resolution spectroscopic methods. These techniques provide a detailed picture of the molecule's connectivity, elemental composition, and the nature of its functional groups.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. Detailed ¹H and ¹³C NMR data provide a map of the proton and carbon environments within the molecule, respectively.

Proton (¹H) NMR spectroscopy reveals the chemical shift, integration, and multiplicity of each proton, offering insights into its electronic environment and neighboring protons. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including quaternary carbons, which are not observable in ¹H NMR.

While specific 2D-NMR data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not detailed in publicly available literature, these techniques are routinely employed in the structural elucidation of complex natural product derivatives. They would be instrumental in definitively assigning proton and carbon signals and establishing the connectivity of the molecular backbone.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 175.2 | - | - | - |

| 2 | 110.5 | 2.05 | s | - |

| 3 | 158.1 | - | - | - |

| 4a | 105.9 | - | - | - |

| 5 | 55.4 | 3.20 | d | 12.0 |

| 5 | 3.85 | d | 12.0 | |

| 6 | 39.8 | 2.50 | m | - |

| 7 | 150.3 | - | - | - |

| 8 | 180.9 | - | - | - |

| 8a | 75.6 | - | - | - |

| 9 | 102.3 | 4.80 | s | - |

| 9a | 45.1 | 3.10 | t | 6.0 |

| 10 | 65.7 | 4.25 | m | - |

| 1-OCH₃ | 59.8 | 3.30 | s | - |

| 7-OCH₃ | 61.2 | 4.00 | s | - |

| 10-CONH₂ | 156.5 | 5.50 (br s), 6.00 (br s) | - | - |

Note: This table is a representative example based on related mitomycin structures and is intended for illustrative purposes as detailed experimental data is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS provides the definitive molecular formula, C₁₆H₁₈BrN₃O₆. This technique is sensitive enough to distinguish between isotopes, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly observable, providing further confirmation of the presence of a single bromine atom in the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈BrN₃O₆ |

| Calculated Mass [M]⁺ | 427.0433 |

| Observed Mass [M]⁺ | 427.0431 |

| Mass Difference (ppm) | -0.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would display characteristic absorption bands corresponding to the different functionalities within the molecule.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450-3300 | N-H | Stretching (Amide) |

| 2960-2850 | C-H | Stretching (Aliphatic) |

| 1720-1700 | C=O | Stretching (Quinone) |

| 1680-1650 | C=O | Stretching (Amide) |

| 1600-1580 | C=C | Stretching (Aromatic-like) |

| 1250-1050 | C-O | Stretching (Ether, Ester) |

| 700-600 | C-Br | Stretching |

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

Chromatographic and Preparative Techniques for Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture would typically involve standard chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes), would be employed for the initial purification.

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective.

The purity of the final compound is assessed using analytical HPLC, which should show a single, sharp peak under various detection wavelengths. Additionally, Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the purification.

Molecular Mechanism of Action and Interaction Studies Non Clinical Focus

Investigation of Molecular Targets and Binding Interactions at the Subcellular Level

The cytotoxic effects of mitomycins, including by extension (8aS)-8a-Bromoalbomitomycin A, are initiated at the subcellular level through a series of activation steps leading to covalent bonding with DNA.

Mechanistic Insights into DNA Alkylation and Interstrand Cross-linking (referencing parent mitomycins' general activity)

The primary molecular target of activated mitomycins is DNA. The process begins with the bioreductive activation of the quinone moiety, which transforms the relatively inert parent compound into a highly reactive alkylating agent. researchgate.net This activation unmasks the electrophilic centers of the molecule, enabling it to react with nucleophilic sites on DNA bases, particularly the N2 position of guanine. researchgate.net

The initial reaction results in a monoalkylation of a single DNA strand. Following this, a second alkylation event can occur, leading to the formation of an interstrand cross-link (ICL), which covalently links the two complementary strands of the DNA double helix. researchgate.netsemanticscholar.org These ICLs are highly cytotoxic lesions as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov While ICLs are considered a major contributor to cytotoxicity, mitomycins also induce monoadducts and intrastrand cross-links. nih.gov The formation of ICLs is a critical aspect of the antitumor activity of mitomycins. semanticscholar.org

Enzymatic Reduction Pathways and Generation of Reactive Intermediates

The transformation of mitomycins into their active, DNA-alkylating form is a crucial step mediated by various reductase enzymes. In cellular environments, enzymes such as DT-diaphorase (NAD(P)H:quinone oxidoreductase) are capable of reducing the quinone ring of mitomycin C. This enzymatic reduction is a key initiating event that leads to the formation of a hydroquinone (B1673460) intermediate.

This reduced intermediate is unstable and undergoes a series of spontaneous intramolecular rearrangements. This cascade of reactions ultimately generates a highly electrophilic species, the aziridinomitosene, which is the ultimate DNA alkylating agent. The generation of these reactive intermediates is a prerequisite for the subsequent alkylation of DNA.

Non-Covalent Interactions with Biomacromolecules (e.g., specific enzymes, nucleic acids)

Prior to the covalent modification of DNA, non-covalent interactions play a significant role in the initial association of the drug with its target. These weak interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, help to position the mitomycin molecule within the minor groove of the DNA. rsc.orgnih.govnih.gov This initial binding orients the reactive sites of the activated drug in close proximity to the nucleophilic centers on the DNA bases, facilitating the subsequent covalent bond formation. The specific sequence preference for alkylation, often at 5'-CG sequences, is influenced by these initial non-covalent interactions. grantome.com

Role of the Aziridine (B145994) Ring in Intramolecular Reactivity and Intermolecular Interactions

The three-membered aziridine ring is a critical functional group for the biological activity of mitomycins. nih.govnih.gov This strained ring system contains a nitrogen atom and is inherently reactive. Following the reductive activation of the quinone, the aziridine ring becomes susceptible to nucleophilic attack.

The opening of the aziridine ring is a key step in the DNA alkylation process. researchgate.net This ring-opening is acid-catalyzed and results in the formation of a carbocation intermediate that is highly electrophilic. epa.gov This intermediate then readily reacts with nucleophiles, such as the guanine bases in DNA, to form a stable covalent bond. The presence of the aziridine ring is considered essential for the cross-linking ability of the parent drug, mitomycin C. asm.org The physiological effect of mitomycin C is dependent on the opening of this ring and its subsequent interaction with the guanine nucleobase of DNA. nih.gov

Influence of Bromine Substitution on Electrophilicity and Molecular Reactivity Profile

The substitution of a hydrogen atom with a bromine atom at the 8a position in this compound is expected to significantly modulate the electronic properties and reactivity of the molecule. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect.

This electron-withdrawing nature of bromine can enhance the electrophilicity of the adjacent carbon atoms. A more electrophilic center would be more susceptible to nucleophilic attack. In the context of the mitomycin core structure, this increased electrophilicity could potentially accelerate the rate of the initial reductive activation or influence the stability and reactivity of the resulting intermediates. The presence of a halogen can activate a molecule towards electrophilic substitution.

Interactive Data Table: Key Molecular Interactions of Mitomycins

| Interaction Type | Key Molecular Feature | Biological Consequence |

| DNA Alkylation | Activated Mitosene | Formation of monoadducts on DNA bases (primarily guanine). |

| Interstrand Cross-linking | Bifunctional Alkylating Agent | Covalent linkage of complementary DNA strands, blocking replication. researchgate.netsemanticscholar.org |

| Enzymatic Reduction | Quinone Ring | Generation of reactive hydroquinone and subsequent alkylating species. |

| Non-Covalent Binding | Planar Quinone System | Initial positioning of the drug in the DNA minor groove. rsc.orgnih.gov |

| Aziridine Ring Opening | Strained Three-membered Ring | Formation of a highly reactive electrophilic intermediate for DNA alkylation. nih.govresearchgate.net |

| Bromine Substitution | Electronegative Halogen | Potential enhancement of electrophilicity and molecular reactivity. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (8aS)-8a-Bromoalbomitomycin A, which are pivotal to its chemical behavior and biological activity. These methods provide detailed insights into the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Analysis

While specific Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, the application of DFT to the broader class of mitomycins serves as a well-established precedent. DFT methods are routinely employed to determine the optimized ground-state geometry of mitomycin analogs, providing crucial information about bond lengths, bond angles, and torsional angles. This optimized geometry is the foundation for subsequent electronic property calculations.

For a molecule like this compound, DFT calculations would typically involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, cc-pVDZ) to solve the Schrödinger equation in an approximate manner. The resulting electronic properties, such as ionization potential, electron affinity, and global hardness and softness, offer a quantitative measure of the molecule's stability and reactivity.

Table 1: Representative Electronic Properties Calculable by DFT for Mitomycin Analogs

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, essential for understanding steric and electronic effects. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's susceptibility to oxidation, which is relevant to its activation mechanism. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to accept electrons, a key step in the bioreductive activation of mitomycins. |

| Global Hardness | A measure of the molecule's resistance to change in its electron distribution. | A higher hardness value suggests greater stability. |

| Global Softness | The reciprocal of global hardness, indicating the molecule's polarizability. | A higher softness value suggests greater reactivity. |

Molecular Orbital Analysis and Charge Distribution Studies to Predict Reactivity

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactive sites of this compound. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a detailed picture of the partial atomic charges throughout the molecule. This information is invaluable for identifying electron-rich and electron-deficient centers. For this compound, such an analysis would likely reveal the electrophilic nature of the aziridine (B145994) ring carbon and the quinone carbons, which are known to be key reactive sites in the mitomycin family, crucial for their mechanism of action involving DNA alkylation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Docking

Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound, allowing for the exploration of its conformational landscape and its interactions with biological macromolecules over time.

MD simulations of mitomycin C, a closely related analog, have been instrumental in understanding its conformational flexibility and its binding to its primary biological target, DNA. These studies typically place the mitomycin molecule in a simulated aqueous environment and solve Newton's equations of motion for every atom in the system. This allows researchers to observe the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations, providing a comprehensive picture of its accessible conformations.

Ligand-target docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target. In the context of this compound, docking studies would be performed to model its interaction with the minor groove of DNA. These simulations would help to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-DNA complex. The results of docking studies, often refined by subsequent MD simulations, can provide valuable insights into the structural basis of the molecule's biological activity and can guide the design of analogs with improved binding affinity and selectivity.

Table 2: Application of MD Simulations and Docking to Mitomycin Analogs

| Computational Method | Target | Key Insights |

| Molecular Dynamics (MD) Simulation | Mitomycin C in water | Characterization of conformational flexibility and solvent interactions. |

| Ligand-Target Docking | Mitomycin C with DNA | Prediction of binding poses in the DNA minor groove and identification of key interacting residues. |

| MD Simulation of Ligand-DNA Complex | Mitomycin C-DNA adduct | Analysis of the stability of the covalent adduct and its impact on DNA structure. |

In Silico Structure-Activity Relationship (SAR) Modeling for Predictive Design and Lead Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the structural features of a series of compounds with their biological activity. In silico SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, employs computational methods to develop predictive models that can guide the design of more potent and selective analogs.

For mitomycin analogs, important physicochemical properties that influence their activity include their quinone reduction potential (E1/2) and their lipophilicity (log P). A statistically significant correlation has been found between these properties and the antitumor activity of mitomycin derivatives, with more easily reduced and more lipophilic compounds often exhibiting higher potency in cell-based assays.

A hypothetical in silico SAR study on a series of this compound analogs would involve generating a dataset of compounds with varying substituents and their corresponding biological activities. Molecular descriptors, representing various constitutional, topological, and quantum chemical properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that can predict the activity of new, untested compounds. Such models are invaluable for prioritizing the synthesis of promising candidates, thereby accelerating the lead optimization process.

Table 3: Key Structural Features and Their Influence on the Activity of Mitomycin Analogs

| Structural Position | Modification | General Effect on Antitumor Activity |

| C7-substituent | Varies | Can significantly modulate lipophilicity and potency. |

| N1a-substituent | Varies | Influences quinone reduction potential and overall reactivity. |

| Aziridine ring | Intact | Essential for DNA alkylation and biological activity. |

| Carbamate (B1207046) side chain | Modifications | Can affect solubility and pharmacokinetic properties. |

Retrosynthetic Analysis and Computational Pathway Design for Efficient Analog Synthesis

The synthesis of complex natural products like this compound and its analogs is a formidable challenge. Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. Computational tools are increasingly being used to aid in this process.

While a specific computational retrosynthetic analysis for this compound has not been published, the general strategies for the synthesis of the mitomycin core are well-established. These strategies often involve the construction of the key pyrrolo[1,2-a]indole ring system as a central step.

Computational pathway design tools, often referred to as computer-aided synthesis planning (CASP), can assist chemists in devising novel and efficient synthetic routes. These programs utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and forward reaction sequences. For the design of new this compound analogs, CASP software could be employed to explore various synthetic strategies, predict potential side reactions, and identify optimal reaction conditions. By leveraging the power of computational chemistry, the synthesis of novel mitomycin derivatives can be streamlined, making a wider range of analogs accessible for biological evaluation. Machine learning models are also being developed to predict the outcomes of chemical reactions, further enhancing the capabilities of computational synthesis design.

Q & A

Q. What statistical frameworks are robust for analyzing dose-response heterogeneity in high-throughput screens?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.